

Introduction: The Versatility of Trivinylmethoxysilane

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Compound of Interest

Compound Name: *Trivinylmethoxysilane*

Cat. No.: *B060962*

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Trivinylmethoxysilane ($(\text{CH}_2=\text{CH})_3\text{SiOCH}_3$) is an organosilicon compound of significant interest in materials science and polymer chemistry. As a trifunctional organosilane, it possesses three reactive vinyl groups and one hydrolyzable methoxy group. This unique structure allows it to act as a versatile crosslinking agent, coupling agent, and monomer. The vinyl groups can participate in various polymerization reactions, such as free-radical or addition reactions, while the methoxy group enables it to bond covalently to inorganic substrates (like glass, silica, or metal oxides) through hydrolysis and condensation. This dual reactivity makes it an indispensable component in the formulation of adhesives, sealants, composites, and coatings, where it enhances adhesion, improves mechanical properties, and increases thermal stability. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its characterization, grounded in established chemical principles.

Part 1: Synthesis of Trivinylmethoxysilane

The synthesis of **trivinylmethoxysilane** is most effectively and commonly achieved via the Grignard reaction. This classic organometallic approach allows for the precise formation of carbon-silicon bonds. Alternative methods, such as the direct process, are used industrially for simpler silanes but offer less selectivity for more complex molecules like **trivinylmethoxysilane**.

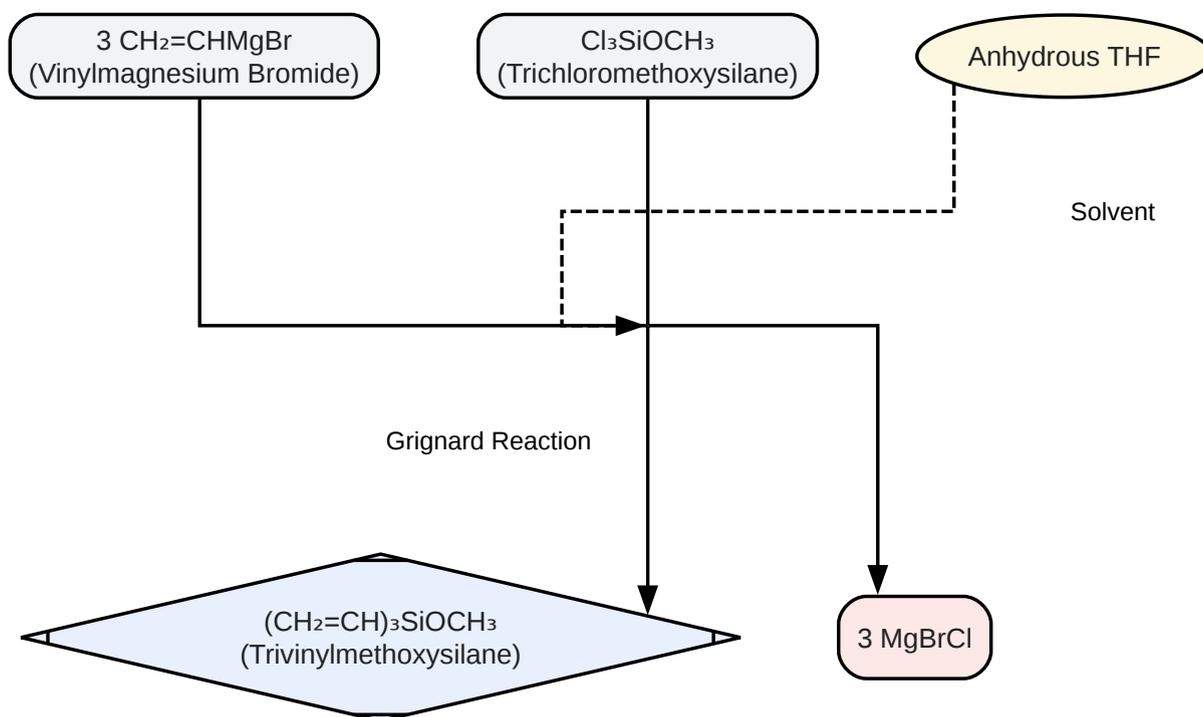
Core Synthesis Pathway: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of C-C and C-heteroatom bonds. It involves the reaction of an organomagnesium halide (the Grignard

reagent) with an electrophilic center. In this case, vinylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic silicon atom of a suitable precursor, such as trichloromethoxysilane ($\text{Cl}_3\text{SiOCH}_3$), to form the desired **trivinylmethoxysilane**.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[1] This would quench the reagent, converting it to ethane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran or diethyl ether) must be used to ensure the stability and reactivity of the vinylmagnesium bromide.
- **Inert Atmosphere:** To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere, such as dry nitrogen or argon.
- **Precursor Choice:** Trichloromethoxysilane is an ideal precursor. The silicon-chlorine bonds are highly polarized and reactive, making them excellent leaving groups upon nucleophilic attack by the Grignard reagent. The methoxy group is less reactive and generally remains intact during this stage.



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Caption: Grignard synthesis of **trivinylmethoxysilane**.

Experimental Protocol: Grignard Synthesis

Materials and Equipment:

- Three-neck round-bottom flask, oven-dried
- Dropping funnel, oven-dried
- Condenser, oven-dried
- Magnetic stirrer and stir bar
- Inert gas line (Nitrogen or Argon)
- Vinylmagnesium bromide (1.0 M solution in THF)

- Trichloromethoxysilane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Distillation apparatus

Procedure:

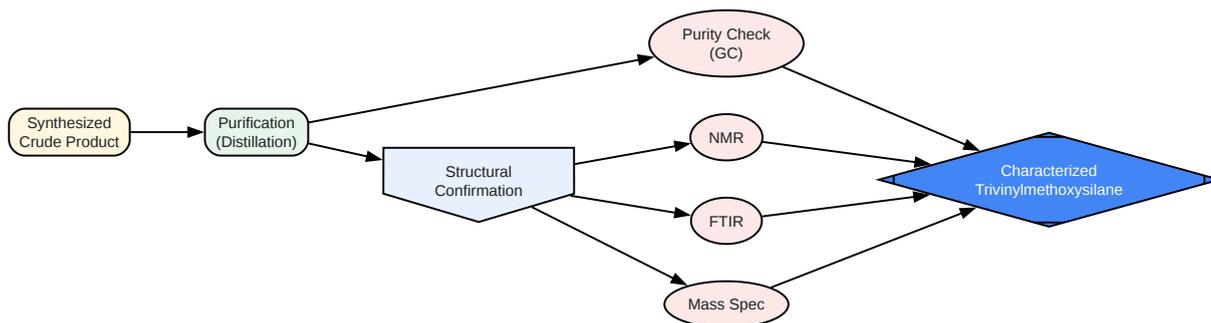
- Setup: Assemble the dry three-neck flask with a magnetic stir bar, a condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire system with dry nitrogen gas for 15-20 minutes.
- Reagent Addition: Under a positive pressure of nitrogen, charge the flask with trichloromethoxysilane dissolved in anhydrous THF.
- Grignard Addition: Fill the dropping funnel with the vinylmagnesium bromide solution. Cool the reaction flask to 0°C using an ice bath.
- Reaction: Add the vinylmagnesium bromide solution dropwise to the stirred solution of trichloromethoxysilane over 1-2 hours. Maintain the temperature below 10°C to control the exothermic reaction.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
- Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and precipitate the magnesium salts. This is a safer alternative to adding water directly, which can cause a violent reaction.^[1]
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

- Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure **trivinylmethoxysilane**. The boiling point is approximately 131-133°C at atmospheric pressure.[2]

Parameter	Condition	Rationale
Reactants	Vinylmagnesium Bromide, Trichloromethoxysilane	Nucleophile and electrophile for C-Si bond formation.
Solvent	Anhydrous Tetrahydrofuran (THF)	Aprotic solvent required to stabilize the Grignard reagent.
Temperature	0-10°C during addition	Controls the exothermic reaction and minimizes side products.
Atmosphere	Inert (Nitrogen or Argon)	Prevents oxidation and quenching of the Grignard reagent.
Workup	Saturated NH ₄ Cl, Anhydrous MgSO ₄	Safely quenches the reaction and removes water from the product.
Purification	Fractional Distillation	Separates the product from solvent and high-boiling impurities.

Part 2: Characterization of Trivinylmethoxysilane

Confirming the identity, structure, and purity of the synthesized **trivinylmethoxysilane** is a critical step that relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.



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Caption: General workflow for product purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR are used to confirm the presence of the vinyl and methoxy groups and their connectivity to the silicon atom.[3]

Protocol:

- Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4][5]
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected Data:

- ^1H NMR: Two distinct signals are expected.

- A complex multiplet between δ 5.8-6.2 ppm, integrating to 9 protons, corresponding to the three vinyl groups (-CH=CH₂).
- A sharp singlet around δ 3.5-3.6 ppm, integrating to 3 protons, corresponding to the methoxy group (-OCH₃).^[6]
- ¹³C NMR: Three signals are expected.
 - Two signals in the vinyl region (δ 130-140 ppm) for the two distinct carbons of the vinyl groups.
 - One signal around δ 50-52 ppm for the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[7]

Protocol:

- Acquire a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates).
- Apply a small drop of the neat liquid sample.
- Record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected Data: The FTIR spectrum provides a molecular fingerprint, with key vibrational bands confirming the structure.^[8]

- ~3060 cm⁻¹: =C-H stretch (vinyl group).
- ~2950 cm⁻¹: C-H stretch (methoxy group).
- ~1600 cm⁻¹: C=C stretch (vinyl group).
- ~1408 cm⁻¹: Si-CH=CH₂ deformation.
- ~1090-1070 cm⁻¹: Strong, broad Si-O-C stretch, a characteristic band for alkoxy silanes.^[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to assess purity and confirm molecular weight.

[10]

Protocol:

- Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
- Inject a small volume (e.g., 1 μL) into the GC-MS system equipped with a suitable capillary column (e.g., DB-5).
- Run a temperature program to elute the compound.

Expected Data:

- Gas Chromatogram: A single major peak should be observed, indicating a high degree of purity. The retention time is characteristic of the compound under the specific GC conditions.
[11][12]
- Mass Spectrum: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[13]
 - Molecular Ion (M^+): A peak at $m/z \approx 156$, corresponding to the molecular weight of $C_7H_{12}OSi$.
 - Key Fragments: Peaks corresponding to the loss of a vinyl group (M-27), a methoxy group (M-31), or other rearrangements.

Technique	Observed Signal/Value	Interpretation
^1H NMR	δ 5.8-6.2 (m, 9H), δ 3.5-3.6 (s, 3H)	Confirms presence of three vinyl groups and one methoxy group.
FTIR	$\sim 1600\text{ cm}^{-1}$ (C=C), $\sim 1080\text{ cm}^{-1}$ (Si-O-C)	Confirms key vinyl and methoxysilane functional groups.
GC-MS	Single major peak in GC; $m/z \approx 156$ in MS	Indicates high purity and confirms the correct molecular weight.

Safety and Handling

Trivinylmethoxysilane is a flammable liquid and vapor (H226).[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts slowly with moisture, so it should be stored in a tightly sealed container under an inert atmosphere.[2]

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